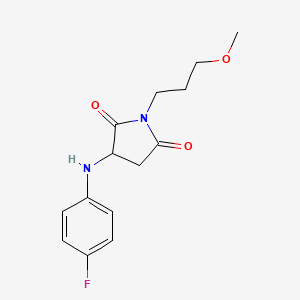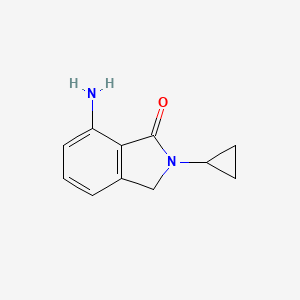
7-Amino-2-cyclopropylisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-2-cyclopropylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse therapeutic properties and have been studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mécanisme D'action
Target of Action
The primary target of 7-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is involved in the transcription process .
Mode of Action
This compound interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle , and inhibition of CDK7 can disrupt normal cell cycle progression, leading to cell cycle arrest and potential cell death .
Pharmacokinetics
The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The inhibition of CDK7 by this compound can lead to cell cycle arrest and potential cell death . This makes it a promising candidate for anti-cancer action, particularly in the context of breast cancer .
Analyse Biochimique
Biochemical Properties
7-Amino-2-cyclopropylisoindolin-1-one has been studied as a potential inhibitor of Cyclin-dependent kinase (CDK) 7 . It shows high binding affinity up to -10.1 kcal/mol and conventional hydrogen bonding interactions with active amino acid residues of CDK7 .
Cellular Effects
The compound’s role in cellular processes is primarily linked to its potential as a CDK7 inhibitor . CDK7 is a crucial enzyme involved in cell cycle regulation, and its inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with CDK7 . It binds to the active site of CDK7, leading to enzyme inhibition . This interaction can lead to changes in gene expression and potentially influence anti-cancer activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-cyclopropylisoindolin-1-one typically involves multicomponent reactions. One common method includes the reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions. This process leads to the formation of isoindolinone derivatives through intramolecular amidation .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as phenylphosphonic acid can be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-2-cyclopropylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones and amine derivatives, which can have different biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindolin-1-one: A parent compound with similar structural features but lacking the amino and cyclopropyl groups.
Indole Derivatives: Compounds like indole-3-acetic acid, which share a similar heterocyclic structure but differ in functional groups and biological activities.
Uniqueness
7-Amino-2-cyclopropylisoindolin-1-one stands out due to its unique combination of an amino group and a cyclopropyl ring, which enhances its biological activity and specificity as a CDK7 inhibitor. This makes it a promising candidate for further development in medicinal chemistry .
Propriétés
IUPAC Name |
7-amino-2-cyclopropyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZYSFJYBGEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
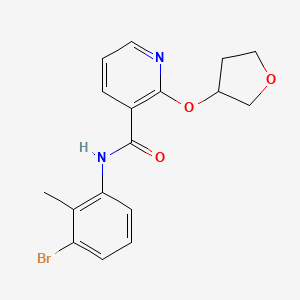
![5-chloro-N-[(2E)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2859446.png)
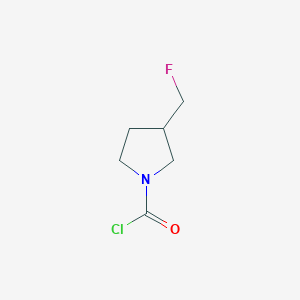
![N-allyl-2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2859450.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)
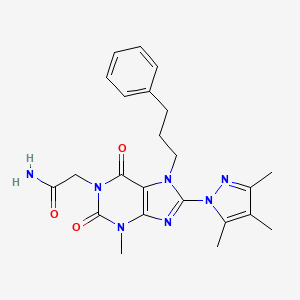
![methyl 4-(2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate](/img/structure/B2859456.png)
![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)
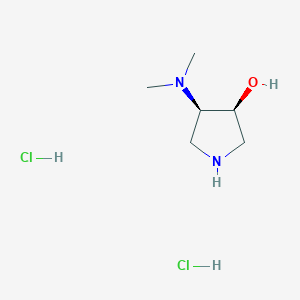
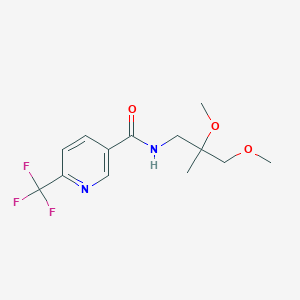
![2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2859461.png)
![4-bromo-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2859463.png)
![2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B2859464.png)
